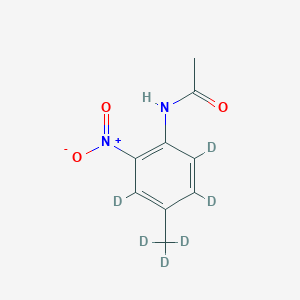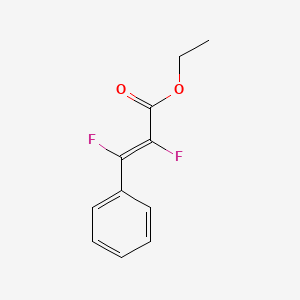
ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate can be synthesized through the esterification of 2,3-difluoro-3-phenylprop-2-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques can be employed to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: 2,3-difluoro-3-phenylprop-2-enoic acid.
Reduction: 2,3-difluoro-3-phenylpropan-1-ol.
Substitution: 2,3-diiodo-3-phenylprop-2-enoate (if fluorine atoms are substituted with iodine).
Aplicaciones Científicas De Investigación
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable molecule in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-difluoro-3-phenylpropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
Methyl (E)-2,3-difluoro-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-2,3-dichloro-3-phenylprop-2-enoate: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the ethyl ester group, which can impart distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the ethyl ester group can influence its solubility and volatility.
Propiedades
Fórmula molecular |
C11H10F2O2 |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3/b10-9+ |
Clave InChI |
FPAYLDCBPXQZNU-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\F)/F |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13446376.png)

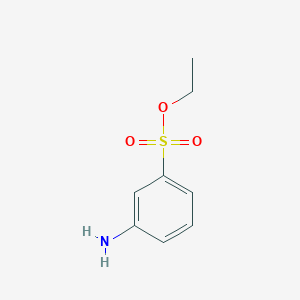
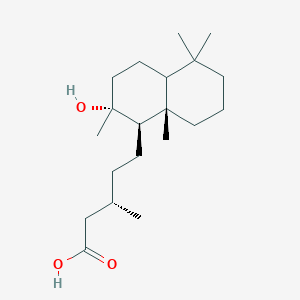

![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
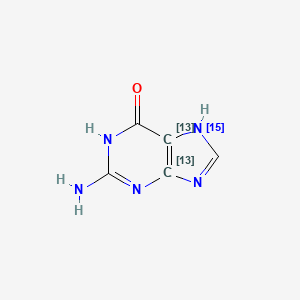
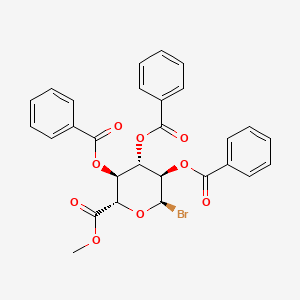
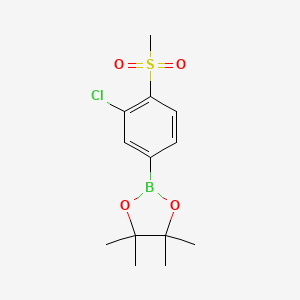
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)
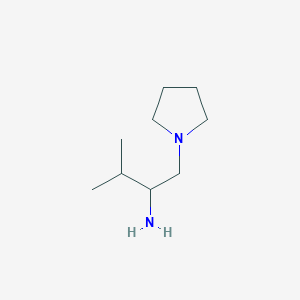
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
